molecular formula C15H26N4O2 B6700254 Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate

Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate

Cat. No.: B6700254
M. Wt: 294.39 g/mol
InChI Key: ZDCNCTSWSRZIRT-UHFFFAOYSA-N
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Description

Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with an ethyl ester group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as 4,5-dimethyl-1,2,4-triazole-3-carboxylic acid.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a suitable pyrrolidine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions and enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-methylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-phenylpyrrolidine-3-carboxylate: Contains a phenyl group, which may alter its chemical properties and biological activity.

Uniqueness

Ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyrrolidine rings makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-propan-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-6-21-14(20)15(11(2)3)7-8-19(10-15)9-13-17-16-12(4)18(13)5/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCNCTSWSRZIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=NN=C(N2C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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